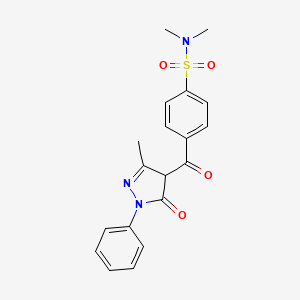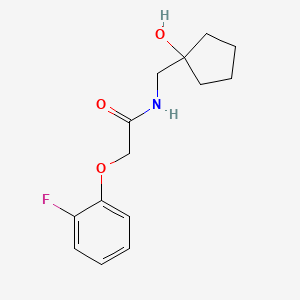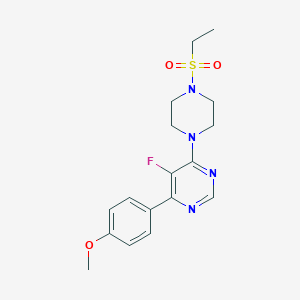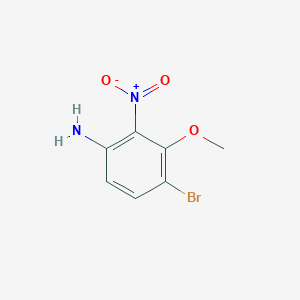
4-Bromo-3-methoxy-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methoxy-2-nitroaniline is an organic compound with the molecular weight of 247.05 . It has a solid physical form and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of nitro compounds like this compound can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H7BrN2O3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,9H2,1H3 . This indicates that the compound is composed of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 247.05 . The compound should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Environmental Impact 4-Bromo-3-methoxy-2-nitroaniline, as part of the nitroaniline family, may play a role in atmospheric chemistry. Nitrophenols, similar in structure, are formed through various atmospheric processes, including direct emissions from combustion and secondary formation. They participate in gas-phase and liquid-phase reactions, contributing to atmospheric phenomena and potentially impacting environmental health. The detailed dynamics of these compounds in the atmosphere, including their sources, transformation processes, and atmospheric sinks, are still under investigation, indicating the complexity of their environmental interactions (Harrison et al., 2005).
Pharmacology and Drug Design The structure-activity relationship is crucial in the development of new drugs, including anticancer agents. Various functional groups, including methoxy, nitro, and bromo, attached to different molecular scaffolds, play a significant role in determining the pharmacological activity of these compounds. The positioning of these groups can significantly affect their biological activity, making them a focal point for the design and development of improved drugs with higher efficacy. This highlights the potential of compounds like this compound in the realm of drug discovery and development (Liew et al., 2020).
Corrosion Inhibition Compounds structurally related to this compound, such as quinoline derivatives, are known for their anticorrosive properties. The presence of certain functional groups, including methoxy and nitro, enables these compounds to form stable chelating complexes with metallic surfaces, offering protection against corrosion. This property is particularly important in industrial applications where metal preservation is crucial (Verma et al., 2020).
Catalytic Processes and Chemical Synthesis In the context of catalytic processes and chemical synthesis, compounds with structural similarities to this compound are involved in various reactions. For instance, the catalytic oxidation of lignins into aromatic aldehydes is a process where the nature of the lignin, the oxidant, and other factors can influence the yield and selectivity of the desired products. This area of study opens doors to the potential use of this compound in catalytic and synthetic chemistry (Tarabanko & Tarabanko, 2017).
Safety and Hazards
The compound is considered hazardous and has several safety warnings associated with it. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .
Wirkmechanismus
Target of Action
It is known that nitroaniline compounds often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 4-Bromo-3-methoxy-2-nitroaniline involves several steps. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
It is known that nitroaniline compounds can interfere with various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (21702 g/mol) and its solid form suggest that it may have specific pharmacokinetic properties .
Result of Action
It is known that nitroaniline compounds can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of similar compounds by Fenton oxidation can be carried out at a wide pH range .
Eigenschaften
IUPAC Name |
4-bromo-3-methoxy-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVPLAXTIHYQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2466003.png)
![N-(4-bromophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2466004.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2466005.png)
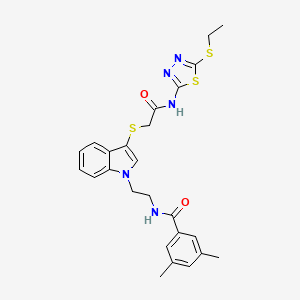
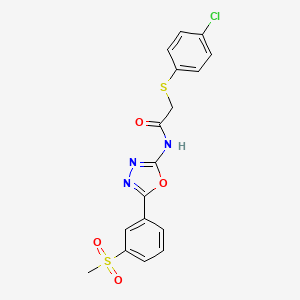
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2466010.png)
![1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2466013.png)
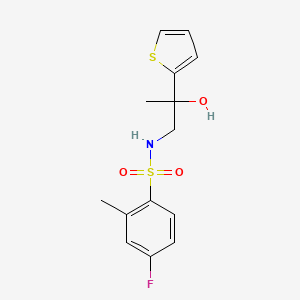
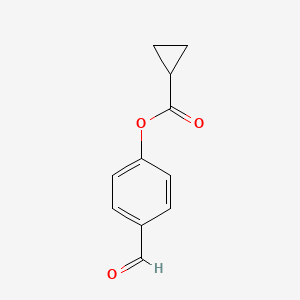
![3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466018.png)
![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)
